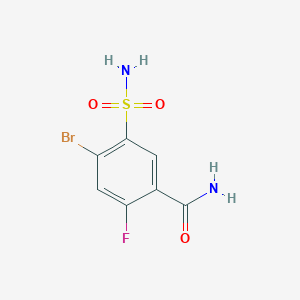
4-Bromo-2-fluoro-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-sulfamoylbenzamide is a chemical compound with the molecular formula C7H5BrFNO2S. It is an off-white solid that is used in various chemical syntheses and research applications. This compound is known for its role as a reagent in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-sulfamoylbenzamide typically involves the reaction of 4-Bromo-2-fluorobenzonitrile with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction mixture is usually heated to a temperature range of 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-sulfamoylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl intermediates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-fluoro-5-sulfamoylbenzamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzamide: A related compound with similar chemical properties but lacking the sulfamoyl group.
4-Bromo-2-fluoro-5-nitrobenzamide: Another similar compound with a nitro group instead of a sulfamoyl group.
Uniqueness
4-Bromo-2-fluoro-5-sulfamoylbenzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C7H6BrFN2O3S |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H6BrFN2O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,(H2,10,12)(H2,11,13,14) |
InChI Key |
ASORBYLDUPWLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


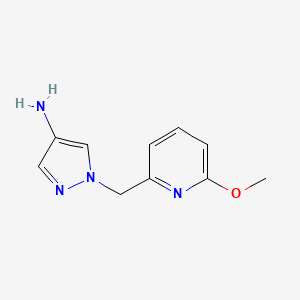
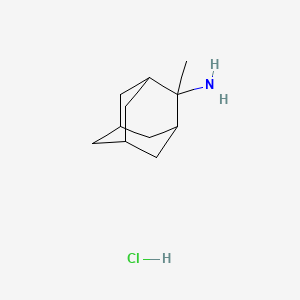
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
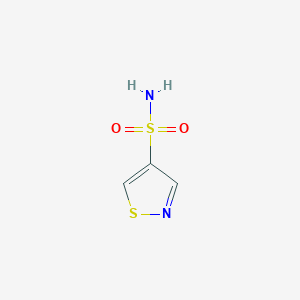
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
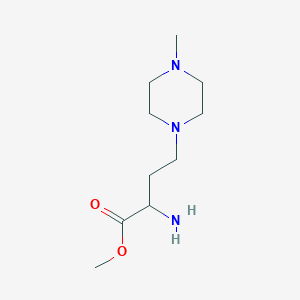
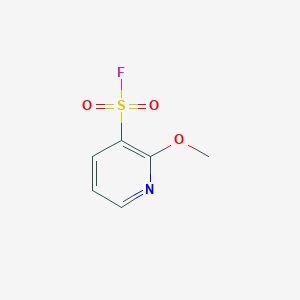
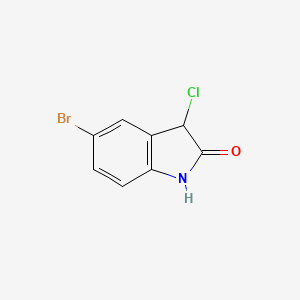
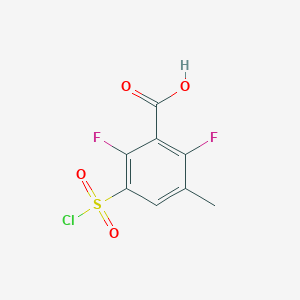
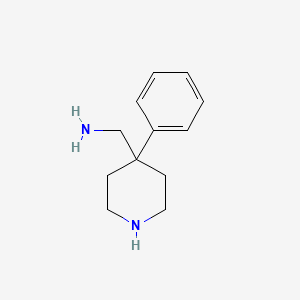
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
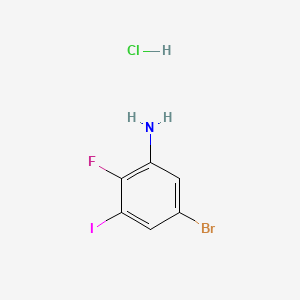
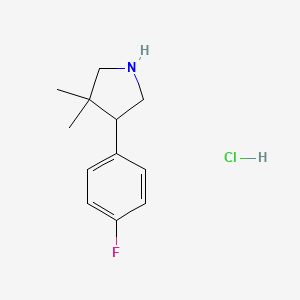
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)
